Methyl 4-(fluorosulfonyl)-2-nitrobenzoate

Description

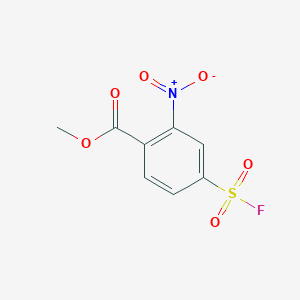

Methyl 4-(fluorosulfonyl)-2-nitrobenzoate is a benzoate ester derivative featuring a fluorosulfonyl (-SO₂F) group at the para position and a nitro (-NO₂) group at the ortho position. The fluorosulfonyl group is highly electron-withdrawing, significantly influencing the compound’s reactivity and physical properties. This compound is typically utilized as an intermediate in organic synthesis, particularly in reactions requiring activated aromatic systems or as a precursor for sulfonamide derivatives.

Properties

Molecular Formula |

C8H6FNO6S |

|---|---|

Molecular Weight |

263.20 g/mol |

IUPAC Name |

methyl 4-fluorosulfonyl-2-nitrobenzoate |

InChI |

InChI=1S/C8H6FNO6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3 |

InChI Key |

UQQJCJKSYJCRKZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(fluorosulfonyl)-2-nitrobenzoate typically involves the introduction of the fluorosulfonyl group into a pre-existing benzoate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and consistency. The use of sulfuryl fluoride gas (SO2F2) as an electrophilic hub is also a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(fluorosulfonyl)-2-nitrobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The nitro group can be substituted under specific conditions, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoate moiety.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium carbonate in methanol.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Various substituted benzoates.

Reduction: Methyl 4-(fluorosulfonyl)-2-aminobenzoate.

Oxidation: Oxidized benzoate derivatives.

Scientific Research Applications

Methyl 4-(fluorosulfonyl)-2-nitrobenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential use in drug discovery and development, particularly as a covalent inhibitor.

Mechanism of Action

The mechanism of action of methyl 4-(fluorosulfonyl)-2-nitrobenzoate involves the reactivity of the sulfonyl fluoride group. This group can covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric effects of substituents on the benzoate ring are critical determinants of chemical behavior. Key comparisons include:

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate (CAS: 1909317-51-6):

- Substituent : Chlorosulfonyl (-SO₂Cl) instead of fluorosulfonyl.

- Molecular Weight : 279.66 vs. 273.19 (target compound).

- Reactivity : The chlorosulfonyl group is more reactive in nucleophilic substitutions due to chlorine’s lower electronegativity compared to fluorine, making it a better leaving group. This compound is often used in sulfonylation reactions .

Methyl 4-methylsulfonyl-2-nitrobenzoate :

- Substituent : Methylsulfonyl (-SO₂CH₃) instead of fluorosulfonyl.

- Crystal Structure : Dihedral angles between the nitro group and benzene ring (21.33°) and carboxylate group (72.09°) indicate steric hindrance, which may reduce reactivity compared to the fluorosulfonyl analogue. The crystal packing is stabilized by weak C–H···O interactions .

Methyl 2-nitrobenzoate (M2NB) :

Structural and Physical Properties

Research Findings and Key Insights

- Crystallographic Stability : Methyl 4-methylsulfonyl-2-nitrobenzoate’s crystal structure reveals planar distortions due to steric effects, which may reduce solubility compared to the fluorosulfonyl analogue .

- Reactivity Hierarchy : Chlorosulfonyl > Fluorosulfonyl > Methylsulfonyl in terms of leaving group ability, while electron-withdrawing strength follows Fluorosulfonyl > Nitro > Chlorosulfonyl .

Biological Activity

Methyl 4-(fluorosulfonyl)-2-nitrobenzoate is an organic compound recognized for its significant biological activity, particularly in the context of chemical biology and drug discovery. This article delves into the compound's mechanism of action, its interactions with biological molecules, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to covalently modify nucleophilic residues in proteins. This includes interactions with amino acids such as:

- Serine

- Threonine

- Lysine

- Tyrosine

- Cysteine

- Histidine

These modifications can significantly alter protein function, making the compound a valuable tool in enzyme inhibition studies and protein modification applications.

Applications in Research

This compound is utilized in various fields:

- Chemical Biology : It serves as a reagent for studying enzyme inhibition and protein interactions.

- Drug Discovery : The compound's ability to selectively target proteins makes it a candidate for developing new therapeutic agents.

- Organic Synthesis : It acts as a building block for synthesizing other functionalized compounds.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar sulfonyl-substituted compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Methyl 4-(chlorosulfonyl)-2-nitrobenzoate | Chlorosulfonyl, Nitro | Less reactive than fluorosulfonyl; used in different synthetic pathways |

| Methyl 4-(methylsulfonyl)-2-nitrobenzoate | Methylsulfonyl, Nitro | Exhibits different reactivity due to the absence of fluorine |

| Methyl 4-(trifluoromethylsulfonyl)-2-nitrobenzoate | Trifluoromethylsulfonyl, Nitro | Higher electronegativity; alters electronic properties significantly |

This compound stands out due to its fluorosulfonyl group, which imparts unique reactivity and stability compared to other sulfonyl derivatives.

Case Studies and Research Findings

Research has demonstrated the compound's potential in various applications:

- Enzyme Inhibition : Studies have shown that this compound effectively inhibits specific enzymes by covalently modifying active site residues. For instance, its interaction with serine residues has been documented to disrupt enzymatic activity significantly.

- Protein Modification : The compound has been employed to investigate the effects of post-translational modifications on protein function. By selectively targeting nucleophilic residues, researchers can elucidate the role of specific amino acids in maintaining protein structure and function .

- Drug Development : Ongoing research is focused on leveraging the reactivity of this compound for developing novel therapeutics aimed at diseases where enzyme inhibition is beneficial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.